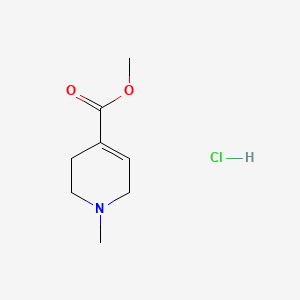

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl. It is a derivative of tetrahydropyridine and is known for its applications in various fields of scientific research, particularly in the study of neurological disorders.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride typically involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of automated reactors and continuous flow systems may be employed to enhance production rates and ensure consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to its fully saturated analogs.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, fully saturated tetrahydropyridine derivatives, and various substituted tetrahydropyridine compounds.

Applications De Recherche Scientifique

Histone Deacetylase Inhibition

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride has been investigated for its ability to inhibit histone deacetylases (HDACs), particularly HDAC6. Inhibition of HDACs is crucial for the regulation of gene expression and has implications in cancer therapy and neurodegenerative diseases. Studies have shown that modifications to the tetrahydropyridine framework can enhance the selectivity and potency of these inhibitors .

Table 1: Inhibitory Activity of Tetrahydropyridine Derivatives on HDAC6

| Compound | IC50 (nM) | Selectivity Factor |

|---|---|---|

| Tubastatin A | 30 | 64 |

| Compound 1a | 22 | 231 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound in models of Parkinson's disease. The compound has been shown to restore memory performance and improve neuromuscular coordination in parkinsonian mice. This suggests its potential as a therapeutic agent for neurodegenerative disorders .

Biochemical Tool

The compound serves as a versatile biochemical tool for studying various biological processes due to its ability to modulate enzyme activity and influence cellular signaling pathways. Its structural characteristics allow for further derivatization, leading to compounds with enhanced biological activities.

Case Study 1: HDAC Inhibition

In a study focused on the synthesis and evaluation of tetrahydropyridine-based compounds, researchers found that this compound exhibited significant inhibition of HDAC6 with an IC50 value of 22 nM. This study emphasized the importance of structural modifications in enhancing selectivity towards HDAC6 over other isoforms .

Case Study 2: Neuroprotection in Parkinson's Disease Models

A study investigating the neuroprotective effects of various compounds found that this compound significantly improved cognitive functions in a Parkinson's disease model. The findings suggested that this compound could be developed into a therapeutic agent aimed at mitigating symptoms associated with neurodegeneration .

Mécanisme D'action

The compound exerts its effects primarily through its interaction with the dopaminergic system. It is metabolized by monoamine oxidase B to produce toxic metabolites such as 1-methyl-4-phenylpyridinium (MPP+). MPP+ inhibits mitochondrial complex I, leading to ATP depletion and increased oxidative stress, which ultimately results in neuronal damage .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP): A well-known neurotoxin used in Parkinson’s disease research.

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-3-carboxylate: Another derivative with similar structural features but different functional groups.

Uniqueness

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride is unique due to its specific ester linkage, which influences its reactivity and interaction with biological systems. Its ability to serve as a precursor for various neurotoxic metabolites makes it particularly valuable in neurological research .

Activité Biologique

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride (CAS No. 70684-82-1) is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C7H12ClNO2

- Molecular Weight : 177.63 g/mol

- CAS Number : 70684-82-1

- Purity : ≥95%

This compound is known to interact with various biological targets. It has been studied for its potential neuroprotective effects and as a modulator of neurotransmitter systems. The compound's structure suggests that it may influence dopaminergic pathways, which are crucial in conditions like Parkinson's disease.

Neuroprotective Effects

Research indicates that this compound may provide neuroprotection against neurotoxicity induced by certain agents. For instance, studies have shown that it can mitigate the effects of neurotoxic compounds such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce parkinsonism in animal models .

Antioxidant Properties

Several studies have highlighted the antioxidant capacity of this compound. Antioxidants play a crucial role in protecting cells from oxidative stress and damage.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties in various assays. Research has indicated that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Propriétés

IUPAC Name |

methyl 1-methyl-3,6-dihydro-2H-pyridine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-9-5-3-7(4-6-9)8(10)11-2;/h3H,4-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZLGIGMHGHJGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.